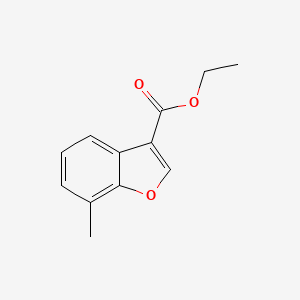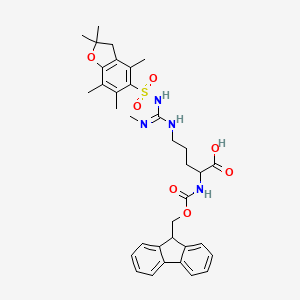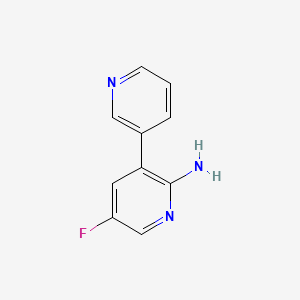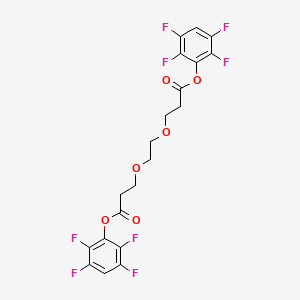
3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione is a heterocyclic compound that features both sulfur and nitrogen atoms within its structure. This compound is part of the imidazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiophene ring enhances its pharmacological properties, making it a compound of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione typically involves the condensation of thiophene-3-carbaldehyde with 3-ethyl-2,4-imidazolidinedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines of the imidazolidine ring.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The imidazolidine ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Imidazolidine derivatives: Used in medicinal chemistry for their pharmacological activities.
Thiophene derivatives: Utilized in the development of materials with electronic properties.
Uniqueness
3-Ethyl-5-(thiophen-3-ylmethylene)imidazolidine-2,4-dione is unique due to the combination of the thiophene and imidazolidine rings, which confer both electronic and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C10H10N2O2S |
|---|---|
Molekulargewicht |
222.27 g/mol |
IUPAC-Name |
(5Z)-3-ethyl-5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-9(13)8(11-10(12)14)5-7-3-4-15-6-7/h3-6H,2H2,1H3,(H,11,14)/b8-5- |
InChI-Schlüssel |
YSJFNGPICGQHAH-YVMONPNESA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CSC=C2)/NC1=O |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CSC=C2)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12831152.png)

![1-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethan-1-one](/img/structure/B12831158.png)




![2,4-Diphenylbenzo[h]chromen-1-ium tetrafluoroborate](/img/structure/B12831190.png)



